molecular formula C13H16O6 B13986820 Dimethyl (3,4-dimethoxyphenyl)propanedioate CAS No. 100613-73-8

Dimethyl (3,4-dimethoxyphenyl)propanedioate

Cat. No.: B13986820
CAS No.: 100613-73-8
M. Wt: 268.26 g/mol
InChI Key: XAVJSXAJKRURQW-UHFFFAOYSA-N
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Description

Dimethyl (3,4-dimethoxyphenyl)propanedioate is an organic compound with the molecular formula C13H16O6 It is a derivative of propanedioic acid, featuring a 3,4-dimethoxyphenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3,4-dimethoxyphenyl)propanedioate typically involves the esterification of 3,4-dimethoxyphenylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

3,4-dimethoxyphenylpropanedioic acid+2CH3OHH+dimethyl (3,4-dimethoxyphenyl)propanedioate+H2O\text{3,4-dimethoxyphenylpropanedioic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O} 3,4-dimethoxyphenylpropanedioic acid+2CH3​OHH+​dimethyl (3,4-dimethoxyphenyl)propanedioate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,4-dimethoxyphenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-dimethoxybenzoic acid, while reduction with lithium aluminum hydride can produce 3,4-dimethoxyphenylpropanediol.

Scientific Research Applications

Dimethyl (3,4-dimethoxyphenyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl (3,4-dimethoxyphenyl)propanedioate exerts its effects depends on the specific context of its use. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]propanedioate
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate

Uniqueness

Dimethyl (3,4-dimethoxyphenyl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both ester and methoxy groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

CAS No.

100613-73-8

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

dimethyl 2-(3,4-dimethoxyphenyl)propanedioate

InChI

InChI=1S/C13H16O6/c1-16-9-6-5-8(7-10(9)17-2)11(12(14)18-3)13(15)19-4/h5-7,11H,1-4H3

InChI Key

XAVJSXAJKRURQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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